molecular formula C13H10BF3O4 B1456150 {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid CAS No. 958457-41-5

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Cat. No.: B1456150
CAS No.: 958457-41-5
M. Wt: 298.02 g/mol
InChI Key: SIWUQLYUFGJITE-UHFFFAOYSA-N
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Description

Historical Context of Boronic Acids in Organic Chemistry

The development of boronic acids traces back to Edward Frankland’s seminal 1860 synthesis of ethylboronic acid through the oxidation of triethylborane. This foundational work established boronic acids as a distinct class of organoboron compounds. The 20th century witnessed transformative advances, particularly with Akira Suzuki’s development of palladium-catalyzed cross-coupling reactions in 1981, which propelled boronic acids into mainstream synthetic methodology. Modern applications span pharmaceuticals (e.g., bortezomib), sensors, and polymer chemistry, leveraging their reversible Lewis acid-base interactions and low toxicity.

Significance of Trifluoromethoxy-Containing Compounds

The trifluoromethoxy (-OCF₃) group confers unique physicochemical properties:

  • Electron-withdrawing effect : Combines inductive (-I) and mesomeric (+M) effects, with a Hammett σₚ value of +0.35.
  • Lipophilicity : Hansch parameter π = 1.04 enhances membrane permeability in bioactive molecules.
  • Metabolic stability : Resistance to oxidative degradation compared to methoxy (-OCH₃) groups.

These characteristics make trifluoromethoxy derivatives valuable in agrochemicals (e.g., insecticides) and pharmaceuticals, including the ALS drug riluzole.

Chemical Classification and Nomenclature

Systematic IUPAC Name :
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Key structural components :

  • Boronic acid moiety : -B(OH)₂ group at the para position of phenyl ring A.
  • Ether linkage : Connects phenyl rings A and B.
  • Trifluoromethoxy substituent : -OCF₃ group at the para position of phenyl ring B.

Alternative nomenclature :

  • 4-[4-(Trifluoromethoxy)phenoxy]benzeneboronic acid
  • 4-(4-Trifluoromethoxyphenoxy)phenylboronic acid

Structural Features and Molecular Architecture

Molecular Geometry

  • Boronic acid group : Trigonal planar geometry (sp² hybridization) with B-O bond lengths of ~1.36 Å.
  • Dihedral angles :
    • 35–45° between phenyl rings A and B due to steric hindrance.
    • 0° torsion angle in -OCF₃ group (coplanar with phenyl ring B).

Electronic Effects

Substituent Position pKa (Boronic Acid) Effect
Ortho to -B(OH)₂ 9.51 ± 0.04 Steric hindrance reduces acidity
Para to -B(OH)₂ 8.11 ± 0.04 Resonance stabilization of boronate

Key interactions :

  • Lewis acidity : B(OH)₂ acts as electron acceptor (pKa ~8.1).
  • Hydrogen bonding : O-H···O interactions with vicinal diols (e.g., saccharides).

Spectroscopic Characteristics

  • ¹¹B NMR : δ ≈ 28–30 ppm (characteristic of arylboronic acids).
  • ¹⁹F NMR : δ ≈ -58 ppm (trifluoromethoxy group).
  • IR : B-O stretch at 1340–1310 cm⁻¹, O-H stretch at 3200–2600 cm⁻¹.

Crystallographic Data

  • Space group : Monoclinic P2₁/c.
  • Unit cell parameters :
    • a = 7.12 Å, b = 12.34 Å, c = 15.67 Å
    • β = 98.4°.

Properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWUQLYUFGJITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718330
Record name {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958457-41-5
Record name {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS Number: 958457-41-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethoxy group, which enhances its pharmacological properties through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C13H10BF3O4
  • Molecular Weight : 298.02 g/mol
  • Structure : The compound consists of a phenylboronic acid moiety linked to a trifluoromethoxy-substituted phenoxy group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. One of the key mechanisms involves the inhibition of specific hydrolases, such as α/β-hydrolase domain (ABHD) enzymes. Research indicates that this compound can selectively inhibit ABHD3 with significant potency, demonstrating over 95% blockade at a concentration of 0.5 μM without affecting other serine hydrolases in human cancer cell lines .

Antimicrobial Activity

Studies have shown that this compound exhibits promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tb). In vitro assays revealed that derivatives of this compound demonstrated enhanced efficacy against replicating and non-replicating strains of M. tb, with some analogs exhibiting up to an 89-fold increase in potency compared to parent compounds in animal models .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects against Leishmania donovani and Trypanosoma cruzi. Inhibition studies reported IC50 values indicating effective growth suppression in mouse macrophages and human cell lines, suggesting potential therapeutic applications in treating leishmaniasis and Chagas disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and trifluoromethoxy groups have been investigated to enhance solubility and potency. For instance, the introduction of different substituents on the aromatic rings has been shown to significantly affect both the solubility profiles and the inhibitory activities against target enzymes .

CompoundSubstituentIC50 (µM)Activity
R-152OCF32.3Antiparasitic
R-154NHCONH1.47Antitubercular
R-175OCF30.14Enhanced potency

Case Studies

  • Antitubercular Efficacy : A study highlighted that a derivative of this compound showed a significant reduction in bacterial load in mouse models infected with M. tb, indicating its potential as a novel therapeutic agent in tuberculosis treatment .
  • Inhibition of Cancer Cell Proliferation : Research demonstrated that this compound could inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, thereby reducing cell proliferation in various cancer cell lines.

Scientific Research Applications

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid, also known as (4-(4-(trifluoromethoxy)phenoxy)phenyl)boronic acid, is a boronic acid derivative that features a trifluoromethoxy group attached to a phenoxy moiety. The molecular formula of this compound is C13H10BF3O4, and its CAS number is 958457-41-5 .

IUPAC Name: [4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid
Molecular Weight: 298.02 g/mol
SMILES: B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
InChI: InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H
InChIKey: SIWUQLYUFGJITE-UHFFFAOYSA-N

Scientific Research Applications

This compound is used in various scientific research fields, particularly in synthesizing biologically active molecules.

Drug Development

This compound can be useful in developing compounds that modulate SMN protein function, potentially leading to new therapeutic strategies for SMA. this compound serves as a building block in studies, and inhibiting LDH can hinder the proliferation of cancer cells.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets.

Analogues

Several compounds share structural similarities with this compound.

4-(Trifluoromethoxy)phenylboronic acid

4-(Trifluoromethoxy)phenylboronic acid is a key compound in organic synthesis, especially in Suzuki-Miyaura reactions .

Applications:
Drug Development: It is a crucial intermediate in synthesizing pharmaceuticals, particularly in developing treatments for cancer and other diseases .
Organic Synthesis: It is employed in cross-coupling reactions, essential for constructing complex organic molecules and producing agrochemicals and fine chemicals .
Material Science: This compound is used to create advanced materials like polymers and nanomaterials, enhancing durability and performance in electronics and coatings .
Analytical Chemistry: It serves as a reagent in analytical techniques like chromatography and spectroscopy, helping researchers detect and quantify compounds with high precision .
Environmental Chemistry: It is utilized in studying the behavior of pollutants and developing environmental remediation methods, contributing to cleaner ecosystems and sustainable practices .

(4-(Pyren-1-yl)phenyl)boronic acid

(4-(Pyren-1-yl)phenyl)boronic acid has a wide range of scientific research applications.

Applications:
Sensing: This compound can be used to develop sensors for detecting various analytes, such as glucose and other diols.
Imaging: Due to its fluorescent properties, it can be used in imaging applications, including fluorescence microscopy and bioimaging.
Drug Delivery: It can be used in designing drug delivery systems, where it can interact with specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

Key structural variations among analogs include:

  • Substituent Type : Electron-withdrawing (e.g., -CF₃, -OCF₃) vs. electron-donating (e.g., -OCH₃) groups.
  • Position of Substituents : Para vs. ortho/meta positions on the phenyl ring.
  • Backbone Modifications : Presence of heterocycles (e.g., pyridine) or additional functional groups (e.g., thioether).
Table 1: Comparative Analysis of Boronic Acid Derivatives
Compound Name Molecular Formula Key Substituents Key Findings Reference
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid C₁₃H₁₀BF₃O₄ -OCF₃, ether bridge High yield in Suzuki couplings; used in antipyrine synthesis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₃ -OCH₂CH₂OCH₃, ortho substitution Superior HDAC inhibition (IC₅₀ = 1 µM) vs. trichostatin A (1.5 µM)
4-(Methylthio)phenylboronic acid C₇H₇BO₂S -SCH₃ Conductance modulation under voltage; used in single-molecule junctions
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid C₁₂H₉BF₃NO₃ Pyridine backbone, -OCF₃ Predicted pKa = 3.63; potential in catalysis
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid C₇H₅BClF₃O₃ -Cl, -OCF₃ Enhanced reactivity in halogenated environments

Physicochemical Properties

  • Solubility : The trifluoromethoxy group reduces water solubility compared to hydroxyl (-OH) or carboxyl (-COOH) analogs (e.g., 4-carboxyphenylboronic acid) .
  • Acidity : Pyridine-based analogs (e.g., 3-[4-(trifluoromethoxy)phenyl]-pyridine-5-boronic acid) exhibit lower pKa (~3.6) than phenylboronic acids (~8.7), enhancing reactivity under physiological conditions .

Q & A

Q. What are the recommended synthetic routes for {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety's reactivity with aryl halides. A typical protocol involves:

  • Step 1: Preparation of the trifluoromethoxy-phenoxy precursor, e.g., 4-bromo-4'-(trifluoromethoxy)diphenyl ether.
  • Step 2: Coupling with a boronic acid pinacol ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C .
  • Optimization: Varying ligands (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃ vs. Na₂CO₃) can improve yields. Oxygen-free conditions are critical to prevent boronic acid oxidation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronic acid moiety (δ ~7.5–8.5 ppm for aryl protons; δ ~30 ppm for boron in ¹¹B NMR) .
  • HPLC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry validate molecular weight and purity (>95%) .
  • FT-IR: Peaks at ~1350 cm⁻¹ (B-O stretching) and ~3200 cm⁻¹ (O-H from boronic acid) confirm functional groups .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Storage: Under inert atmosphere (Ar/N₂) at 2–8°C to minimize boronic acid dimerization or oxidation. Anhydrous conditions (e.g., molecular sieves) reduce hydrolysis .
  • Handling: Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture or strong oxidizers (e.g., H₂O₂), which degrade the boronic acid group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) group:

  • Reduces Electron Density: Lowers the aryl halide's electrophilicity, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for Suzuki coupling .
  • Enhances Stability: Stabilizes intermediates in oxidative coupling reactions (e.g., single-molecule junction formation under applied potentials of 100–200 mV) .
  • Experimental Design: Compare coupling rates with non-fluorinated analogs using cyclic voltammetry to quantify electronic effects .

Q. What strategies resolve contradictory data on optimal catalytic systems for this compound?

Methodological Answer:

  • Variable Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and solvents (DME vs. toluene) to identify system-specific optima .
  • Mechanistic Studies: Use in situ IR or XAS to monitor catalytic turnover and identify deactivation pathways (e.g., boronic acid protodeboronation) .
  • Meta-Analysis: Compare literature data with controlled variables (e.g., oxygen levels, substrate ratios) to isolate critical factors .

Q. How can this compound be applied in designing metal-organic frameworks (MOFs) or pharmaceutical intermediates?

Methodological Answer:

  • MOF Synthesis: Utilize the boronic acid as a linker for self-assembly with transition metals (e.g., Cu²⁺ or Zn²⁺). The trifluoromethoxy group enhances hydrophobicity, useful for gas adsorption .
  • Drug Discovery: Functionalize the boronic acid via esterification (e.g., with pinacol) to create prodrugs targeting serine proteases or carbohydrate receptors .
  • Validation: Use X-ray crystallography to confirm MOF structure or in vitro assays (e.g., enzyme inhibition) to evaluate bioactivity .

Data Analysis & Interpretation

Q. How to interpret conflicting conductance data in single-molecule junction studies?

Methodological Answer:

  • Statistical Analysis: Generate 2D conductance histograms (Fig. 15b–c ) to distinguish predominant conductance peaks from noise.
  • Control Experiments: Compare data under varying potentials (e.g., 100 mV vs. 200 mV) to assess electric field effects on junction stability .
  • Computational Modeling: Use DFT to simulate electron transport pathways and correlate with experimental conductance values .

Stability & Degradation

Q. What are the degradation products of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis: Boronic acid converts to phenol derivatives (e.g., 4-[4-(trifluoromethoxy)phenoxy]phenol) via protodeboronation. Monitor by HPLC-MS .
  • Basic Conditions: Forms borate esters, detectable via ¹¹B NMR (δ ~10–15 ppm). Stabilize with chelating agents (e.g., mannitol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
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{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

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